Pseudothymidine -

Pseudothymidine

Catalog Number: EVT-10963795
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pseudothymidine typically involves several key steps:

  1. Starting Material: The synthesis often begins with pseudouridine, which serves as the precursor.
  2. Protection and Acetylation: The hydroxyl groups on the sugar moiety are protected using protecting groups like 4,4'-dimethoxytrityl chloride. Subsequently, the 3'-hydroxyl group is acetylated using acetic anhydride to yield 3'-acetyl-pseudothymidine .
  3. Phosphorylation: The 5' position of pseudothymidine is then phosphorylated to form pseudothymidine triphosphate (ψTTP), which can be utilized in various enzymatic reactions .

This multi-step synthetic pathway allows for the production of pseudothymidine in a form suitable for incorporation into nucleic acids during enzymatic reactions.

Molecular Structure Analysis

Pseudothymidine has a unique molecular structure characterized by its C-nucleoside configuration. The structural formula can be represented as follows:

  • Base: Pseudouridine derivative
  • Sugar: 2'-deoxyribose
  • Molecular Formula: C10H13N2O5

The presence of the carbon-carbon bond between the sugar and the base distinguishes pseudothymidine from standard nucleosides like thymidine, affecting its conformational properties and interactions with polymerases during nucleic acid synthesis .

Chemical Reactions Analysis

Pseudothymidine participates in several chemical reactions relevant to its function as a nucleoside analog:

  1. Polymerase Reactions: Pseudothymidine can serve as a substrate for various DNA polymerases. In vitro assays have demonstrated that certain thermostable polymerases can incorporate pseudothymidine into DNA strands during primer extension reactions .
  2. Modification Reactions: The incorporation of pseudothymidine into RNA or DNA can enhance stability and resistance to exonucleases, making it valuable for applications in genetic engineering and synthetic biology .
  3. Labeling Reactions: Radiolabeled forms of pseudothymidine are used in research to measure DNA synthesis rates in vivo, employing isotopes like carbon-11 or tritium for detection .
Mechanism of Action

The mechanism of action of pseudothymidine primarily involves its incorporation into nucleic acids during replication or transcription processes. When incorporated into DNA by polymerases, it alters the structural conformation of the DNA strand, which can affect the fidelity and efficiency of replication:

  • Conformational Restraints: The unique structure of pseudothymidine influences how polymerases interact with the substrate, potentially leading to increased fidelity during DNA synthesis under certain conditions .
  • Stability Enhancement: The modified nucleoside contributes to enhanced stability of nucleic acid structures, making them less susceptible to degradation by nucleases .
Physical and Chemical Properties Analysis

Pseudothymidine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents, facilitating its use in biochemical assays.
  • Stability: Pseudothymidine is stable under physiological conditions but may be susceptible to hydrolysis under extreme conditions.
  • Melting Point: The melting point varies depending on the form (free base vs. triphosphate), but it generally falls within typical ranges for modified nucleosides.

These properties make pseudothymidine suitable for diverse scientific applications, particularly those involving enzymatic reactions and nucleic acid manipulations .

Applications

Pseudothymidine finds application in various scientific fields:

  1. Molecular Biology: It is used as a substrate in PCR amplification where modified nucleotides are needed to improve specificity or yield.
  2. In Vitro Selection: Pseudothymidine is employed in selection protocols for RNA or DNA molecules that exhibit desired properties or functions due to its ability to enhance stability and resistance against degradation .
  3. Radiolabeling Studies: Labeled forms of pseudothymidine are utilized in studies measuring DNA synthesis rates, providing insights into cellular proliferation and metabolic activity .
Introduction to Pseudouridine Modifications in Nucleic Acids

Historical Discovery and Classification of Ribonucleic Acid Modifications

The systematic investigation of ribonucleic acid modifications commenced in 1957 with the identification of pseudouridine in bulk yeast ribonucleic acid, representing the first documented modified nucleoside and earning the distinction as the "fifth nucleotide" [1]. This discovery initiated a prolonged period of methodical research that expanded significantly during the "Golden Period" of ribonucleic acid modification studies (1995–2015), facilitated by technological innovations in genomics, bioinformatics, and analytical chemistry. By 1995, 93 naturally occurring modified nucleosides had been characterized, predominantly in transfer ribonucleic acid, ribosomal ribonucleic acid, and small nuclear ribonucleic acid. This inventory expanded to 114 distinct modifications by 2015, increasing to 141 when accounting for doubly modified residues featuring base alterations combined with ribose methylations [1] [9].

The classification framework for ribonucleic acid modifications recognizes two principal categories: reversible modifications (e.g., methylation, pseudouridylation) and nonreversible modifications (e.g., ribonucleic acid editing, sequence alterations). Pseudouridine modifications occupy a central position within this classification system due to their exceptional abundance and conservation across all domains of life. Historically considered restricted to stable non-coding ribonucleic acids, this paradigm shifted in 2014 when high-throughput ψ-sequencing technology revealed the unexpected presence of pseudouridine in messenger ribonucleic acid transcripts across yeast and human cells, demonstrating its dynamic regulation under stress conditions [6] [9].

Table 1: Historical Milestones in Ribonucleic Acid Modification Research

YearDiscoverySignificance
1957Identification of pseudouridineFirst modified nucleoside discovered
1965Sequencing of alanine transfer ribonucleic acidRevealed 10 modification types in a single ribonucleic acid
1996Identification of box H/ACA ribonucleoproteinsElucidation of pseudouridylation machinery
2003Crystal structure of transfer ribonucleic acid transglycosylaseFirst high-resolution view of modification enzyme
2014ψ-sequencing technologyDiscovery of pseudouridine in messenger ribonucleic acid

Pseudothymidine as a Carbon-Nucleoside Analog of Thymidine

Pseudothymidine (5-methyl-2'-deoxypseudouridine) represents a structurally distinct carbon-nucleoside analog of thymidine characterized by a carbon-carbon glycosidic bond formation between the sugar moiety and the modified base, contrasting with the conventional nitrogen-carbon glycosidic linkage found in canonical nucleosides [3]. This molecular rearrangement results from the isomerization of thymidine, wherein the uracil ring undergoes a 180-degree rotation along the N3-C6 axis, establishing a new C5-C1' glycosidic bond instead of the standard N1-C1' bond [9]. The consequent structural reorganization generates a distinctive hydrogen-bonding profile featuring an additional hydrogen bond donor at the non-Watson-Crick edge, fundamentally altering its molecular recognition properties compared to thymidine [9].

Thermodynamic analyses of deoxyribonucleic acid duplexes containing pseudothymidine substitutions reveal significant implications for nucleic acid stability. Single pseudothymidine incorporations demonstrate a modest stabilizing effect with a ΔΔG°50/mod of -0.5 kcal/mol and ΔTm/mod of +0.82°C. However, consecutive incorporations produce destabilization effects, evidenced by ΔTm/mod values of -0.9°C and ΔΔG°50/mod of +1.1 kcal/mol for duplexes containing nine deoxyadenosine-pseudothymidine pairs. This destabilization intensifies with twelve consecutive deoxyadenosine-pseudothymidine pairs, exhibiting ΔTm/mod of -0.9°C and ΔΔG°50/mod of +1.2 kcal/mol [3]. These thermodynamic properties stem from pseudothymidine's capacity to alter base stacking interactions and increase backbone rigidity relative to thymidine, thereby influencing nucleic acid secondary structure formation and protein recognition interfaces.

Table 2: Structural and Thermodynamic Comparison of Thymidine and Pseudothymidine

PropertyThymidinePseudothymidine
Glycosidic BondNitrogen-carbon (N1-C1')Carbon-carbon (C5-C1')
Hydrogen Bond Donors1 (N3-H)2 (N1-H, N3-H)
Base OrientationAntiAnti
ΔTm/mod (single)Reference+0.82°C
ΔΔG°50/mod (single)Reference-0.5 kcal/mol
ΔTm/mod (9 consecutive)Reference-0.9°C
ΔΔG°50/mod (9 consecutive)Reference+1.1 kcal/mol

Biological Prevalence in Non-Coding Ribonucleic Acids and Transfer Ribonucleic Acid Structural Motifs

Pseudothymidine demonstrates specific enrichment within structural motifs of non-coding ribonucleic acids, particularly within transfer ribonucleic acid molecules where it frequently occupies position 54 within the highly conserved T-pseudouridine-C (TΨC) loop [9] [10]. This strategic positioning within a critical tertiary interaction domain facilitates its functional importance in maintaining transfer ribonucleic acid structural integrity through enhanced base stacking, improved base-pairing fidelity, and increased rigidity of the sugar-phosphate backbone [9]. The prevalence of pseudothymidine extends beyond transfer ribonucleic acid to include ribosomal ribonucleic acid, small nuclear ribonucleic acid, and small nucleolar ribonucleic acid, where it contributes to ribonucleoprotein complex assembly, catalytic function, and structural stability [7] [9].

The biosynthesis of pseudothymidine involves specific enzymatic pathways catalyzed by pseudouridine synthases, which operate through distinct mechanisms. Stand-alone protein enzymes (e.g., TruA, TruB) primarily modify transfer ribonucleic acid substrates, while ribonucleoprotein complexes (box H/ACA ribonucleoproteins) guide pseudouridylation in ribosomal ribonucleic acid and small nuclear ribonucleic acid through template-dependent mechanisms [9]. These enzymatic systems ensure precise positioning of pseudothymidine within ribonucleic acid three-dimensional architectures, where it serves critical roles in molecular recognition and functional specificity. In transfer ribonucleic acid-derived small ribonucleic acids, pseudothymidine modifications contribute to stability and biological activity, particularly in 22-nucleotide 3' transfer ribonucleic acid-derived fragments that frequently contain N1-methyl-adenosine at position 58 and pseudouridine near their 5' termini [2] [10].

Table 3: Distribution of Pseudothymidine in Non-Coding Ribonucleic Acid Species

Ribonucleic Acid TypePrimary LocationFunctional Role
Transfer ribonucleic acidPosition 54 (TΨC loop)Tertiary structure stabilization
Ribosomal ribonucleic acidFunctional core regionsRibosome assembly and translational fidelity
Small nuclear ribonucleic acidSpliceosomal complexesPre-messenger ribonucleic acid splicing
Transfer ribonucleic acid-derived small ribonucleic acids3' derived fragmentsGene regulation and stress response
Small nucleolar ribonucleic acidGuide sequencesRibosomal ribonucleic acid modification

Properties

Product Name

Pseudothymidine

IUPAC Name

5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1

InChI Key

AMDJRICBYOAHBZ-BWZBUEFSSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

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